Technical Guide: 2-Amino-4-nitrobenzamide (CAS: 31930-18-4)
Technical Guide: 2-Amino-4-nitrobenzamide (CAS: 31930-18-4)
An In-depth Examination for Synthetic and Developmental Applications
Abstract
This technical guide provides a detailed overview of 2-Amino-4-nitrobenzamide (CAS No. 31930-18-4), a nitroaromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. While not extensively characterized in mainstream literature, its unique structural arrangement—featuring an amine, a nitro group, and a carboxamide on a benzene ring—positions it as a valuable building block for the synthesis of complex heterocyclic systems and novel molecular scaffolds. This document consolidates available physicochemical data, proposes a logical synthetic pathway, outlines potential chemical applications, and provides guidance on analytical methods and safety protocols. The information is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.
Chemical Identity and Physicochemical Properties
2-Amino-4-nitrobenzamide is a substituted aromatic amide. The presence of both an electron-donating group (amine) and two electron-withdrawing groups (nitro and benzamide) on the same aromatic core imparts a distinct electronic character, making it a reactive and useful precursor for further chemical transformations.
1.1 Nomenclature and Structure
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Systematic Name: 2-Amino-4-nitrobenzamide
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SMILES: NC(=O)c1ccc(cc1N)N(=O)=O
1.2 Physicochemical Data
The properties of 2-Amino-4-nitrobenzamide are critical for its handling, reaction setup, and purification. The data, compiled from various chemical data repositories, are summarized below.
| Property | Value | Source |
| Melting Point | 222-224 °C | [1] |
| Boiling Point (Predicted) | 389.5 ± 27.0 °C | [1] |
| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.79 ± 0.50 | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in Dark | [1] |
Proposed Synthesis and Reaction Mechanism
While specific, peer-reviewed syntheses for 2-Amino-4-nitrobenzamide are not abundant, a logical and efficient pathway can be proposed based on well-established organic chemistry principles. The most direct approach involves the selective reduction of a dinitro precursor.
2.1 Synthetic Pathway: Selective Reduction
A common and effective method for synthesizing aminonitroaromatics is the selective reduction of one nitro group on a dinitroaromatic compound. In this case, 2-amino-4-nitrobenzamide can be synthesized from 2,4-dinitrobenzoic acid.
Causality of Experimental Choices:
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Starting Material: 2,4-Dinitrobenzoic acid is a commercially available and logical precursor. The carboxyl group can be readily converted to the desired amide.
-
Amidation First: Converting the carboxylic acid to a benzamide before reduction is strategic. The amide group is generally stable under many reducing conditions, and this step avoids potential side reactions that could occur with the more reactive carboxylic acid.
-
Selective Reduction: The key challenge is reducing one nitro group while leaving the other intact. The nitro group at the 2-position (ortho to the amide) is sterically hindered and electronically influenced by the adjacent amide, making the nitro group at the 4-position (para) more accessible to certain reducing agents. Sodium sulfide or ammonium polysulfide are classic reagents for such selective reductions, as demonstrated in the synthesis of related compounds like 2-amino-4-nitrophenol from 2,4-dinitrophenol.[4]
2.2 Proposed Experimental Protocol
Step 1: Amidation of 2,4-Dinitrobenzoic Acid to 2,4-Dinitrobenzamide
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Suspend 2,4-dinitrobenzoic acid in a suitable solvent like toluene.
-
Add thionyl chloride (SOCl₂) dropwise at room temperature to convert the carboxylic acid to an acyl chloride. This reaction is typically performed under reflux to ensure completion.
-
After removing excess SOCl₂ under reduced pressure, dissolve the resulting crude 2,4-dinitrobenzoyl chloride in an aprotic solvent like dichloromethane or THF.
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Cool the solution in an ice bath and bubble ammonia gas through it, or add aqueous ammonium hydroxide dropwise with vigorous stirring to form the 2,4-dinitrobenzamide precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Selective Reduction to 2-Amino-4-nitrobenzamide
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Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water.
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In a separate flask, suspend the 2,4-dinitrobenzamide in a mixture of ethanol and water.
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Heat the benzamide suspension to approximately 70-80 °C and add the sodium sulfide solution dropwise. The reaction is exothermic and the color will typically change from a pale yellow to a deep reddish-brown.
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Maintain the temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture and neutralize carefully with acetic acid or dilute HCl. This will precipitate the crude 2-Amino-4-nitrobenzamide.
-
Filter the product, wash thoroughly with water to remove inorganic salts, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the purified product.
2.3 Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 2-Amino-4-nitrobenzamide.
Applications in Research and Development
The trifunctional nature of 2-Amino-4-nitrobenzamide makes it a valuable intermediate for constructing more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.
3.1 Precursor for Heterocyclic Synthesis
The ortho-amino benzamide substructure is a classic precursor for the synthesis of quinazolinones.[5]
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Reaction with Aldehydes/Ketones: Condensation of 2-Amino-4-nitrobenzamide with various aldehydes or ketones can lead to the formation of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.[5] These structures serve as scaffolds for further functionalization.
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Subsequent Reduction: The nitro group at the 7-position of the quinazolinone ring can be subsequently reduced to an amine. This resulting amino group provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
3.2 Building Block for Novel Scaffolds
The primary amine at the 2-position can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions. This allows for the generation of a library of diverse 4-nitrobenzamide derivatives for screening in various biological assays.
Proposed Analytical Methods
To ensure the identity and purity of 2-Amino-4-nitrobenzamide, a combination of chromatographic and spectroscopic techniques is recommended.
4.1 Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.[6][7]
-
Protocol:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is suitable. Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly (typically between 254 nm and 330 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
-
Trustworthiness: This method is self-validating. Purity is determined by the area percentage of the main peak relative to any impurity peaks. The retention time should be consistent across multiple runs, and spiking the sample with a known standard should result in a single, co-eluting peak.
4.2 Spectroscopic Characterization
Spectroscopic analysis provides structural confirmation. While specific experimental spectra for this exact compound are scarce, data from analogous structures can provide expected ranges.[8][9]
| Technique | Expected Observations & Rationale |
| ¹H NMR | Expect distinct signals in the aromatic region (7.0-8.5 ppm). The protons on the aromatic ring will show splitting patterns consistent with a 1,2,4-trisubstituted system. The amine (-NH₂) and amide (-CONH₂) protons will appear as broad singlets, and their chemical shift may vary depending on the solvent and concentration.[10][11] |
| IR Spectroscopy | Look for characteristic peaks: N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), N-H stretching of the amide (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).[12] |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z 181.15. Fragmentation patterns would likely involve the loss of the amide and nitro groups. |
Safety and Handling
As with all nitroaromatic compounds, 2-Amino-4-nitrobenzamide should be handled with appropriate care. Safety data for structurally similar compounds provide a basis for handling protocols.[13][14][15][16]
5.1 Hazard Identification
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Toxicity: Harmful if swallowed or inhaled.[13][16] Irritating to the skin, eyes, and respiratory system.[13] May cause an allergic skin reaction.[15]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[13][14]
5.2 Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][15] Use a respirator with an appropriate filter if handling large quantities or if dust is generated.[17]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[1][16] Keep away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]
Conclusion
2-Amino-4-nitrobenzamide (CAS: 31930-18-4) is a chemical intermediate with considerable, albeit underexplored, potential. Its trifunctional nature makes it an attractive starting material for the synthesis of diverse molecular architectures, particularly in the construction of heterocyclic scaffolds like quinazolinones. This guide provides a foundational framework for its synthesis, analysis, and safe handling, empowering researchers and drug development professionals to integrate this versatile building block into their discovery pipelines.
References
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Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Retrieved from [Link]
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Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved from [Link]
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ResearchGate. (2009). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved from [Link]
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